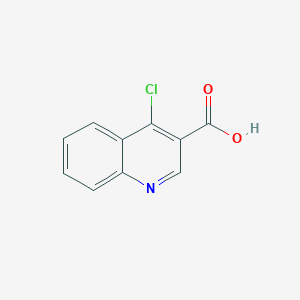

4-Chloroquinoline-3-carboxylic acid

Übersicht

Beschreibung

4-Chloroquinoline-3-carboxylic acid is a quinoline derivative with significant importance in medicinal chemistry and various industrial applications. This compound is characterized by a quinoline ring system substituted with a chlorine atom at the 4-position and a carboxylic acid group at the 3-position. The unique structural features of this compound contribute to its diverse chemical reactivity and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroquinoline-3-carboxylic acid typically involves the chlorination of quinoline derivatives followed by carboxylation. One common method includes the Vilsmeier-Haack reaction, where acetanilides are treated with a Vilsmeier complex to form 2-chloroquinoline-3-carbaldehydes, which are then oxidized to this compound using silver nitrate in an alkaline medium .

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and carboxylation processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods may also involve continuous flow reactors to enhance reaction efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Conversion to quinoline-3-carboxylic acid derivatives.

Reduction: Formation of 4-aminoquinoline-3-carboxylic acid.

Substitution: Nucleophilic substitution reactions at the 4-position.

Common Reagents and Conditions:

Oxidation: Silver nitrate in alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Quinoline-3-carboxylic acid derivatives.

Reduction: 4-Aminoquinoline-3-carboxylic acid.

Substitution: Various substituted quinoline derivatives

Wissenschaftliche Forschungsanwendungen

Synthesis of 4-Chloroquinoline-3-Carboxylic Acid

The synthesis of this compound typically involves several chemical reactions, including the Doebner reaction, which facilitates the formation of quinoline derivatives. The process often starts with the appropriate aniline derivatives and utilizes electron-withdrawing groups to enhance reactivity. Various synthetic pathways have been documented, leading to the successful production of this compound with high purity levels .

Antibacterial Activity

This compound and its derivatives have demonstrated notable antibacterial properties. Research indicates that compounds within this class target bacterial type II topoisomerases, which are essential for DNA replication in bacteria. For instance, studies have shown that certain analogs exhibit significant inhibition against multidrug-resistant strains of bacteria. In vitro tests revealed that some synthesized compounds had mean inhibition zones exceeding 20 mm against specific bacterial strains .

Antimalarial Activity

This compound also shows promise as an antimalarial agent. The increasing prevalence of drug-resistant Plasmodium falciparum has necessitated the development of new therapeutic agents. Studies conducted at the Swiss Tropical Institute identified novel 4-oxo-3-carboxyl quinolones with potent activity against both chloroquine-sensitive and resistant strains of malaria. These compounds primarily act on the cytochrome bc1 complex in the parasite, showcasing a unique mechanism of action that could circumvent existing resistance .

Antibacterial Efficacy

A study published in 2021 synthesized a series of [2,3′-biquinoline]-4-carboxylic acid derivatives and evaluated their antibacterial activity against four strains of bacteria. Among these, compounds 4, 9, and 10 exhibited the highest antibacterial activity with IC50 values comparable to established antibiotics like ciprofloxacin. The molecular docking studies further confirmed their binding affinity to bacterial DNA gyrase, underpinning their potential as effective antibacterial agents .

Antimalarial Screening

In a rationally directed screening campaign for antimalarial agents, researchers discovered two novel derivatives of 4(1H)-quinolones that showed promising preclinical results against P. falciparum. These compounds were subjected to low-throughput screening and demonstrated effective prophylactic and therapeutic activity in animal models, indicating their potential for further development into clinical candidates .

Data Summary

Wirkmechanismus

The mechanism of action of 4-Chloroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as protein kinase CK2. By inhibiting CK2, this compound can modulate various signaling pathways involved in cell growth, apoptosis, and stress response. The chlorine atom at the 4-position enhances its binding affinity and specificity towards the target enzyme .

Vergleich Mit ähnlichen Verbindungen

- 2-Chloroquinoline-3-carboxylic acid

- 4-Aminoquinoline-3-carboxylic acid

- Quinoline-3-carboxylic acid

Comparison: 4-Chloroquinoline-3-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits enhanced inhibitory activity against protein kinase CK2 and other molecular targets, making it a valuable compound in medicinal chemistry .

Biologische Aktivität

4-Chloroquinoline-3-carboxylic acid is a quinoline derivative that has garnered attention for its diverse biological activities. This compound features a chlorine atom at the 4-position and a carboxylic acid group at the 3-position of the quinoline ring, which contributes to its unique chemical properties and potential therapeutic applications. Research has indicated its role in medicinal chemistry, particularly as an inhibitor of protein kinase CK2, and its antimicrobial, anticancer, and antiviral properties.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

- Molecular Formula : C₉H₆ClNO₂

- Molecular Weight : 195.60 g/mol

The presence of the chloro group enhances the compound's binding affinity to biological targets, making it a valuable candidate for further pharmacological studies.

The primary mechanism of action for this compound involves its inhibition of protein kinase CK2. CK2 is a serine/threonine kinase implicated in various cellular processes including cell growth, apoptosis, and stress response. By inhibiting CK2, this compound can modulate critical signaling pathways that are often dysregulated in cancer and other diseases .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies have shown effective antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to exhibit minimum inhibitory concentration (MIC) values as low as 0.39 µg/mL against Staphylococcus aureus and Bacillus subtilis .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.39 |

| Bacillus subtilis | 0.39 |

| Escherichia coli | 25 |

| Haemophilus influenzae | 12 |

This broad-spectrum activity positions it as a promising candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.

Anticancer Activity

Research has also explored the anticancer potential of this compound. Its ability to inhibit CK2 is particularly relevant in cancer biology, where CK2 is known to promote tumor growth and survival. In vitro studies have indicated that compounds with similar structures can induce apoptosis in cancer cell lines .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that derivatives of quinoline compounds, including this compound, were effective against multiple bacterial strains. The research utilized disc diffusion methods to assess antibacterial activity, highlighting the compound's potential in treating infections caused by drug-resistant bacteria .

- Molecular Docking Studies : Molecular docking studies have been conducted to investigate the binding modes of this compound against bacterial DNA gyrase, an essential enzyme for bacterial replication. These studies suggest that this compound could serve as a lead compound for developing new antibiotics targeting DNA gyrase .

- In Vivo Studies : Preliminary in vivo studies have indicated that derivatives of this compound may also exhibit anti-inflammatory properties, which could complement its antimicrobial effects in treating infections associated with inflammation .

Eigenschaften

IUPAC Name |

4-chloroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-6-3-1-2-4-8(6)12-5-7(9)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSCQRDGGJZGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591525 | |

| Record name | 4-Chloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179024-66-9 | |

| Record name | 4-Chloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the chemical reactions that 4-chloroquinoline-3-carboxylic acid chloride can undergo?

A1: this compound chloride is a highly reactive compound due to the presence of the acid chloride group. Research indicates that it can undergo various chemical transformations. For instance, it can react with alcohols to form esters. One study [] investigated the synthesis and reactions of ethyl esters of chloro-substituted quinoline-3-carboxylic acids, including the 4-chloro derivative. This highlights the versatility of this compound as a building block for more complex molecules.

Q2: Are there any studies on the stability of this compound derivatives?

A2: While the provided abstracts don't delve into the stability aspects, it's worth noting that esters, like the ethyl ester of this compound mentioned in one of the papers [], can exhibit different stability profiles compared to the parent acid chloride. Further research is needed to comprehensively evaluate the stability of this compound and its derivatives under various conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.